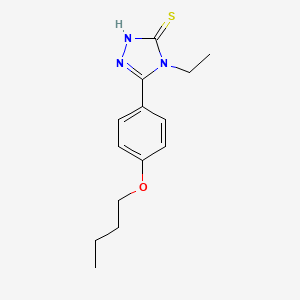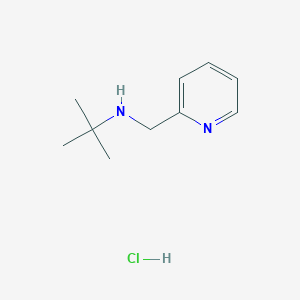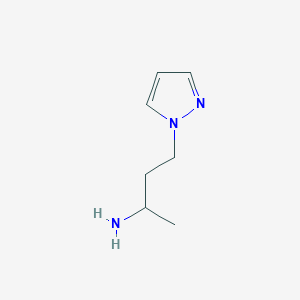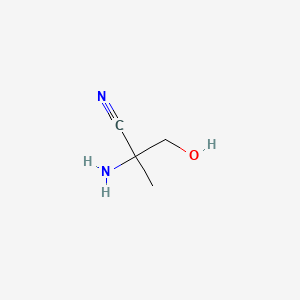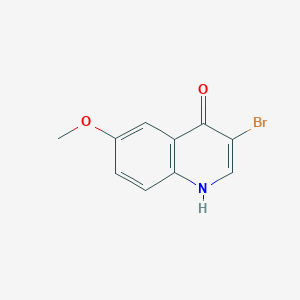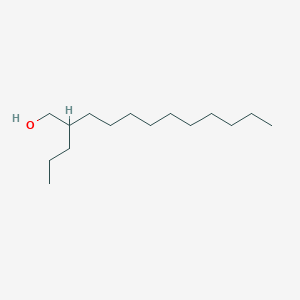
2-Propyldodecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Propyldodecan-1-OL can be achieved through carbon-carbon coupling reactions. For instance, the coupling of prop-2-yn-1-ols with allyl alcohol in the presence of a ruthenium(II) catalyst leads to regioselective formation of 2-alkoxy-5-methylenetetrahydropyrans . Similarly, 1-(2-pyridyl)-2-propen-1-ol serves as a precursor for the synthesis of indolizidine skeletons, involving bromination, reduction, and nucleophilic substitution . Palladium-catalyzed coupling reactions are also employed to synthesize dihydrochalcones from 1-aryl-2-propen-1-ols and 2-aryl-1,3-butadiene derivatives from aryl bromides and 3,4-alkadien-1-ols .
Molecular Structure Analysis
The molecular structure of compounds related to 2-Propyldodecan-1-OL can be complex, with the potential for stereoisomerism. For example, the oxidative aminomercuration of 2-propyn-1-ols leads to the formation of cis-[1,4]oxazino[3,2-b]-1,4-oxazine derivatives, which exhibit a specific geometrical arrangement around their central fusion bond . This indicates that the molecular structure of such compounds is highly dependent on the stereochemistry of the synthetic process.
Chemical Reactions Analysis
The chemical reactivity of alcohols similar to 2-Propyldodecan-1-OL can be diverse. The ruthenium-catalyzed C-C coupling reaction of prop-2-yn-1-ols with allyl alcohol not only forms cyclic isomers but also allows for further oxidation into lactones . The synthesis of indolizidines from 1-(2-pyridyl)-2-propen-1-ol involves multiple steps, including elimination and addition reactions . Moreover, the palladium-catalyzed arylation of 1-aryl-2-propen-1-ols demonstrates the ability to introduce various substituents into the molecular framework .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Propyldodecan-1-OL are not directly discussed in the provided papers, the properties of similar compounds can be inferred. For example, the solubility, boiling point, and stability of the synthesized compounds are likely to be influenced by the presence of functional groups and the overall molecular structure. The stereochemistry of the compounds, as seen in the cis-[1,4]oxazino[3,2-b]-1,4-oxazine derivatives, can also affect their physical properties and reactivity .
properties
IUPAC Name |
2-propyldodecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O/c1-3-5-6-7-8-9-10-11-13-15(14-16)12-4-2/h15-16H,3-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAVTZSBXJSGFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560286 |
Source


|
| Record name | 2-Propyldodecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyldodecan-1-OL | |
CAS RN |
126147-11-3 |
Source


|
| Record name | 2-Propyldodecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

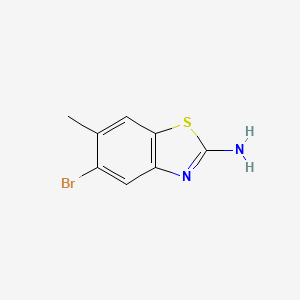
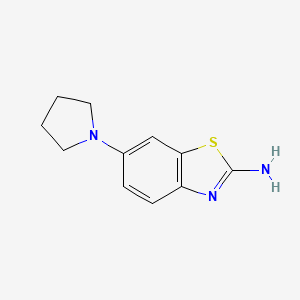
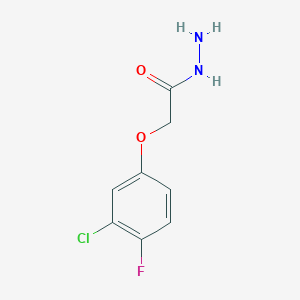
![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1285160.png)
![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)
![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)

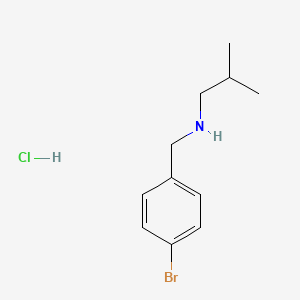
amine hydrochloride](/img/structure/B1285185.png)
